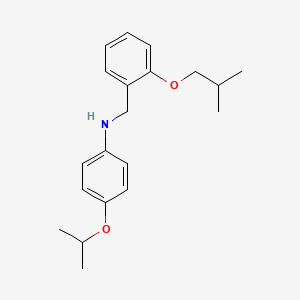
N-(2-Isobutoxybenzyl)-4-isopropoxyaniline
Übersicht
Beschreibung
N-(2-Isobutoxybenzyl)-4-isopropoxyaniline is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-Isobutoxybenzyl)-4-isopropoxyaniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse research findings.
Overview of the Compound
- Chemical Formula : C₂₀H₂₇NO₂
- CAS Number : 1040684-47-6
- Molecular Structure : The compound features an isobutoxy group and an isopropoxy group attached to the benzyl and aniline moieties, respectively. This unique structure contributes to its distinctive chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reagents : The reaction commonly uses 2-isobutoxybenzyl chloride and 4-isopropoxyaniline.
- Base : A base such as sodium hydroxide or potassium carbonate is employed.
- Solvent : Organic solvents like dichloromethane or toluene are used under reflux conditions.
- Purification : The final product is purified through recrystallization or column chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies reveal its effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating a potential mechanism for cancer treatment .
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : It could bind to cellular receptors, modulating signal transduction pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Comparison with Similar Compounds
This compound can be compared with other aniline derivatives to highlight its unique properties:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| N-(3-Isobutoxybenzyl)-3-isopropoxyaniline | Similar substitution pattern; studied for similar biological activities | Antimicrobial, anticancer effects |
| N-(2-Isobutoxybenzyl)-3-isopropoxyaniline | Different substitution pattern; unique reactivity profile | Antimicrobial properties identified |
Eigenschaften
IUPAC Name |
N-[[2-(2-methylpropoxy)phenyl]methyl]-4-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-15(2)14-22-20-8-6-5-7-17(20)13-21-18-9-11-19(12-10-18)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSALISKVCFIPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















